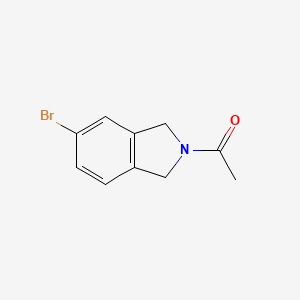

1-(5-Bromoisoindolin-2-YL)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-1,3-dihydroisoindol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7(13)12-5-8-2-3-10(11)4-9(8)6-12/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWHKYOAVUEFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Design and Methodologies for the Synthesis of 1 5 Bromoisoindolin 2 Yl Ethanone

Retrosynthetic Analysis of the 1-(5-Bromoisoindolin-2-YL)ethanone Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. researchgate.netnih.govnih.govnih.gov This process allows for the identification of potential synthetic pathways.

The retrosynthetic analysis of this compound begins with the most straightforward disconnections. The acetyl group attached to the nitrogen atom can be disconnected via a functional group interconversion (FGI), leading back to 5-bromoisoindoline (B105162) and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This transformation is a standard N-acylation reaction. nih.gov

The next key disconnection breaks the C-N bonds of the isoindoline (B1297411) ring. This can be envisioned through a cyclization strategy, pointing towards a precursor such as 1,2-bis(halomethyl)-4-bromobenzene and ammonia (B1221849) or a primary amine surrogate. This approach relies on a double nucleophilic substitution to form the heterocyclic ring.

Classical and Modern Approaches to Isoindoline Core Construction

The construction of the isoindoline core is a pivotal step in the synthesis of this compound. Various classical and modern synthetic methods have been developed to access this important heterocyclic system.

Cyclization Reactions for Dihydroisoindole Ring Formation

A variety of cyclization reactions can be employed to form the dihydroisoindole (isoindoline) ring. Intramolecular Diels-Alder reactions represent a powerful method for constructing the isoindoline skeleton, often providing high stereocontrol. nih.gov Another classical approach is the Pictet-Spengler reaction, which typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. nih.gov More direct methods include the double nucleophilic substitution of α,α'-dihalo-ortho-xylenes with a primary amine or ammonia. Furthermore, reductive amination of ortho-phthalaldehyde with a primary amine and a suitable reducing agent can also yield the isoindoline ring. Oxidative radical cyclization-cyclization reactions have also been explored as a strategy to construct fused isoindole structures. mdpi.com

Palladium-Catalyzed Synthesis of Isoindoline Derivatives

Palladium-catalyzed reactions have emerged as a versatile tool for the synthesis of isoindoline derivatives. One such method involves the carbonylative cyclization of o-halobenzoates with primary amines. nih.govnih.govresearchgate.net This one-step process, catalyzed by a palladium complex, provides a direct route to 2-substituted isoindole-1,3-diones, which can subsequently be reduced to the corresponding isoindolines. The mechanism is believed to involve the palladium-catalyzed formation of an o-amidocarboxylate intermediate, followed by a base-catalyzed cyclization. nih.gov

Another palladium-catalyzed approach is the [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides, which offers a facile route to valuable indoline (B122111) and, by extension, isoindoline scaffolds. rsc.org Synergistic palladium and Brønsted acid catalysis can also enable the diastereoselective cyclization of chiral sulfinamides to furnish chiral isoindolines. organic-chemistry.org Cascade cyclization-coupling reactions of allenamides containing a bromoaryl moiety with arylboronic acids, catalyzed by palladium, have also been developed for the synthesis of highly substituted 1,2-dihydroisoquinolines, a related heterocyclic system. nih.gov

Exploitation of Aziridines in Isoindoline Synthesis

Aziridines, as strained three-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis. researchgate.netnih.govnih.gov Their propensity to undergo ring-opening reactions makes them versatile precursors for a variety of nitrogen-containing compounds. In the context of isoindoline synthesis, the ring-opening of an appropriately substituted aziridine (B145994) can be followed by an intramolecular cyclization to construct the isoindoline framework. For instance, a silver(I)-promoted tandem reaction involving the ring-opening of aziridines and a subsequent Michael reaction has been developed for the diastereoselective synthesis of substituted isoindolines. researchgate.net This strategy highlights the utility of aziridines as synthons for more complex heterocyclic systems.

Reactions Involving Phthalic Anhydrides and Amines as Precursors

A common and well-established method for the synthesis of the isoindoline skeleton involves the use of phthalic anhydride and its derivatives as starting materials. researchgate.netmdpi.comrsc.org The reaction of phthalic anhydride with a primary amine readily forms a phthalimide (B116566) (isoindoline-1,3-dione). nih.govresearchgate.net This reaction can be carried out under various conditions, including simple heating, microwave irradiation, or with the use of catalysts. nih.govresearchgate.net The resulting phthalimide can then be selectively reduced to the corresponding isoindoline. For example, the stepwise reduction of N-alkylated phthalimides with lithium aluminum hydride (LiAlH₄) leads to the formation of the isoindoline intermediate. mdpi.com This two-step sequence provides a reliable and versatile route to a wide range of N-substituted isoindolines.

Regioselective Bromination Strategies for the 5-Position of the Isoindoline Core

The final key transformation in the synthesis of this compound is the regioselective bromination of the isoindoline core at the 5-position. The N-acetyl group in the precursor, N-acetylisoindoline, is an ortho-, para-directing group, which activates the aromatic ring for electrophilic substitution. The two potential positions for bromination are the 4- and 6-positions (ortho to the fused pyrrolidine (B122466) ring) and the 5- and 7-positions (meta to the fused pyrrolidine ring). However, considering the electronic and steric effects, the 5-position is a likely site for substitution.

Direct Bromination Methodologies

The direct bromination of N-acetylisoindoline presents a conceptually straightforward approach to this compound. This method involves the electrophilic aromatic substitution of the N-acetylated isoindoline core. The acetyl group on the nitrogen atom acts as a moderately activating group, directing the incoming electrophile primarily to the para-position (C5) of the benzene (B151609) ring.

A representative procedure for such a transformation can be adapted from the bromination of the analogous N-acetylindoline. In a typical reaction, N-acetylisoindoline would be dissolved in a suitable chlorinated solvent, such as 1,2-dichloroethane. The reaction mixture is then cooled to a low temperature, typically between 0 and 5°C, to control the reactivity and minimize the formation of side products. A solution of bromine in the same solvent is then added dropwise to the stirred solution of the substrate. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, for instance, with a saturated aqueous solution of sodium bicarbonate, to neutralize any remaining acid and bromine. The organic layer is then separated, washed, dried, and concentrated to yield the crude product, which would then be purified by methods like recrystallization or column chromatography.

| Reagent/Solvent | Role | Typical Conditions |

| N-Acetylisoindoline | Starting Material | 1 equivalent |

| Bromine | Brominating Agent | 1.0-1.2 equivalents |

| 1,2-Dichloroethane | Solvent | Sufficient to dissolve reactants |

| Temperature | Reaction Control | 0-5°C |

| Reaction Time | Varies | Monitored by TLC |

Bromine Incorporation via Precursor Functionalization

An alternative and often more controlled strategy for the synthesis of this compound involves the use of a pre-functionalized precursor, namely 5-bromoisoindoline. This intermediate is commercially available, which can significantly streamline the synthetic process by eliminating the need for the initial bromination step and its associated purification challenges. The synthesis of 5-bromoisoindoline itself typically starts from 4-bromophthalimide, which undergoes reduction to afford the desired brominated isoindoline.

The availability of 5-bromoisoindoline allows for a more direct and often higher-yielding subsequent acylation step to introduce the ethanone (B97240) moiety. This pathway is particularly advantageous as it avoids the potential for over-bromination or the formation of isomeric byproducts that can occur during the direct bromination of N-acetylisoindoline.

Selective Acylation at the Isoindoline Nitrogen (N-2)

The introduction of the ethanone (acetyl) group at the nitrogen atom of the isoindoline ring is a critical step in both synthetic strategies. This transformation is typically achieved through nucleophilic substitution, where the secondary amine of the isoindoline acts as the nucleophile.

Introduction of the Ethanone Moiety

The ethanone moiety is most commonly introduced using either acetyl chloride or acetic anhydride as the acylating agent.

Acetyl Chloride: This is a highly reactive acylating agent that readily reacts with the isoindoline nitrogen. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The use of aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is common, and the reaction is often performed at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction.

Acetic Anhydride: While generally less reactive than acetyl chloride, acetic anhydride is also an effective acetylating agent for isoindolines. These reactions can be performed with or without a catalyst. In some cases, heating the reaction mixture may be necessary to drive the reaction to completion. The workup for reactions with acetic anhydride is often simpler as it does not produce a strong acid byproduct.

Optimization of Reaction Conditions for High Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of acylating agent, solvent, temperature, and the presence or absence of a catalyst or base.

For the acylation of 5-bromoisoindoline, a common set of conditions involves dissolving the starting material in a solvent like DCM and adding a base such as triethylamine. The mixture is then cooled in an ice bath before the dropwise addition of acetyl chloride. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for a period to ensure completion.

The table below outlines a typical set of optimized conditions for the acylation of 5-bromoisoindoline.

| Parameter | Condition | Rationale |

| Acylating Agent | Acetyl Chloride | High reactivity ensures complete conversion. |

| Base | Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. |

| Solvent | Dichloromethane (DCM) | Aprotic and effectively dissolves reactants. |

| Temperature | 0°C to room temperature | Controls initial exothermicity and allows for reaction completion. |

| Reaction Time | 1-4 hours | Typically sufficient for complete reaction. |

Comparative Analysis of Synthetic Pathways for this compound

Both direct bromination and precursor functionalization pathways offer viable routes to this compound. The choice between these methods often depends on factors such as the availability of starting materials, desired scale of the reaction, and the importance of isomeric purity.

The direct bromination route is more atom-economical as it starts from the simpler N-acetylisoindoline. However, it may suffer from lower regioselectivity, potentially leading to the formation of other brominated isomers and requiring more rigorous purification.

A summary of the comparison is presented below:

| Feature | Direct Bromination of N-Acetylisoindoline | Acylation of 5-Bromoisoindoline |

| Starting Material | N-Acetylisoindoline | 5-Bromoisoindoline |

| Key Transformation | Electrophilic Aromatic Bromination | N-Acylation |

| Potential Advantages | More atom-economical | Higher regioselectivity, cleaner reaction, higher yield |

| Potential Disadvantages | Potential for isomeric impurities, may require more extensive purification | Relies on the availability of the brominated precursor |

| Overall Efficiency | Potentially lower due to purification losses | Generally higher and more reliable |

Advanced Spectroscopic and Structural Elucidation in Research of 1 5 Bromoisoindolin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(5-Bromoisoindolin-2-YL)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed to assign every proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.

Proton (¹H) NMR Spectroscopic Analysis for Confirmation of Ethane and Isoindoline (B1297411) Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethanone (B97240) and isoindoline protons. The acetyl group's methyl protons would likely appear as a sharp singlet, integrating to three protons, in the upfield region of the spectrum, typically around δ 2.2 ppm.

The isoindoline ring contains both aromatic and aliphatic protons. The two methylene (B1212753) groups of the isoindoline ring are chemically non-equivalent due to the presence of the acetyl group, which introduces a plane of asymmetry. Therefore, they are expected to appear as two distinct singlets or a set of coupled multiplets in the region of δ 4.5-5.0 ppm, each integrating to two protons.

The aromatic region of the spectrum would display signals for the three protons on the brominated benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as a set of a singlet and two doublets, or as a more complex multiplet pattern, in the downfield region, typically between δ 7.2 and 7.6 ppm. The exact chemical shifts and coupling constants would be crucial for confirming the 5-bromo substitution pattern.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | s | 3H | CH₃ (ethanone) |

| ~4.7 | s | 2H | CH₂ (isoindoline) |

| ~4.9 | s | 2H | CH₂ (isoindoline) |

| ~7.3-7.5 | m | 3H | Ar-H (isoindoline) |

Note: This data is predicted based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Verification

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. The spectrum is expected to show a total of 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule.

The carbonyl carbon of the ethanone group is expected to appear as a characteristic downfield signal, typically in the range of δ 168-172 ppm. The methyl carbon of the acetyl group would be found in the upfield region, around δ 20-25 ppm.

The two methylene carbons of the isoindoline ring would likely have chemical shifts in the range of δ 50-55 ppm. The aromatic region would display six signals for the benzene ring carbons. The carbon atom attached to the bromine (C-5) would be significantly influenced by the halogen's electronegativity and would likely appear around δ 120-125 ppm. The other aromatic carbon signals would be distributed in the δ 120-140 ppm range.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~22 | CH₃ (ethanone) |

| ~52 | CH₂ (isoindoline) |

| ~54 | CH₂ (isoindoline) |

| ~122 | Ar-C (C-Br) |

| ~125 | Ar-CH |

| ~128 | Ar-CH |

| ~130 | Ar-CH |

| ~135 | Ar-C |

| ~138 | Ar-C |

| ~170 | C=O (ethanone) |

Note: This data is predicted based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be instrumental in confirming the coupling between adjacent protons. While most signals in the predicted spectrum are singlets, any observed cross-peaks in the aromatic region would help in assigning the specific positions of the aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. For instance, the proton signal at ~2.2 ppm would show a correlation to the carbon signal at ~22 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of the Ethanone Carbonyl and Isoindoline Ring

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O) of the ethanone moiety. This band would typically appear in the region of 1630-1680 cm⁻¹. The presence of the isoindoline ring would be indicated by C-H stretching vibrations of the methylene groups (around 2850-2960 cm⁻¹) and aromatic C-H stretching vibrations (above 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the isoindoline ring would likely be observed in the 1200-1350 cm⁻¹ range. Finally, a band corresponding to the C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | Amide C=O Stretch |

| ~1470 | Medium-Strong | Aromatic C=C Stretch |

| ~1300 | Medium | C-N Stretch |

| ~550 | Medium-Weak | C-Br Stretch |

Note: This data is predicted based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₀BrNO. nih.gov The nominal molecular weight is 240 g/mol for the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). nih.gov Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

The fragmentation of this compound under electron impact ionization is expected to proceed through several key pathways. A primary fragmentation would likely be the loss of the acetyl group (CH₃CO•), resulting in a fragment ion corresponding to the 5-bromoisoindoline (B105162) cation. Another common fragmentation pathway for N-acetyl compounds is the cleavage of the C-N bond, leading to the formation of an acylium ion ([CH₃CO]⁺) at m/z 43. Further fragmentation of the isoindoline ring structure would also be observed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₀H₁₀BrNO. This calculation considers the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). The calculated monoisotopic mass for C₁₀H₁₀⁷⁹BrNO is 238.9946 Da.

In a typical HRMS experiment, the compound is ionized, and the resulting ions are passed through a mass analyzer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap analyzer. The experimentally determined mass is then compared to the theoretical value. A close match between the experimental and theoretical exact masses provides strong evidence for the proposed elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀BrNO |

| Theoretical Exact Mass (Monoisotopic) | 238.9946 Da |

| Experimentally Determined Mass | To be determined by analysis |

| Mass Error (ppm) | Calculated after experimental determination |

Note: The experimentally determined mass and mass error are specific to an actual analysis and are presented here as a template for expected data.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Confirmation

While spectroscopic methods like NMR and IR provide valuable information about the connectivity and functional groups within a molecule, Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry.

Although a specific crystallographic study for this compound is not publicly available as of the latest data, the analysis of closely related isoindoline derivatives provides insight into the expected structural features. For instance, studies on other substituted isoindoline compounds reveal the planarity of the isoindoline ring system and the geometry of the substituents. tandfonline.com

A hypothetical SCXRD analysis of this compound would involve growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Range |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | e.g., 2, 4 |

| Calculated Density (g/cm³) | To be determined |

| R-factor (%) | < 5% for a well-refined structure |

Note: The values in this table are placeholders and would be determined from the SCXRD experiment.

The resulting structural model would definitively confirm the position of the bromine atom on the isoindoline ring and the acetyl group on the nitrogen atom.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SCXRD data reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, which are crucial for understanding the physical properties of the solid, such as melting point, solubility, and stability.

In the case of this compound, several types of intermolecular interactions would be anticipated. These can be visualized and analyzed using tools like Hirshfeld surface analysis. tandfonline.com

Hydrogen Bonding: Although the primary amide in this compound lacks a traditional N-H donor, weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or aliphatic C-H groups are likely to be present. These interactions play a significant role in stabilizing the crystal structure.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule (Br···O). This type of interaction is increasingly recognized for its importance in crystal engineering.

An analysis of the crystal structure of related isoindoline derivatives often shows the formation of dimers or extended chains through these interactions. tandfonline.com For example, the carbonyl oxygen and the aromatic rings are common motifs for forming supramolecular synthons that dictate the crystal packing. A detailed examination of the short contacts in the crystal structure of this compound would provide quantitative information about the strength and directionality of these intermolecular forces.

Computational Chemistry and Mechanistic Elucidation of 1 5 Bromoisoindolin 2 Yl Ethanone and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. researchgate.netmdpi.com For 1-(5-Bromoisoindolin-2-YL)ethanone, DFT calculations can provide invaluable insights into its geometry, electronic distribution, and spectroscopic characteristics.

The three-dimensional structure of this compound is crucial for its interactions and reactivity. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), are employed to find the optimized molecular geometry corresponding to the minimum energy state. researchgate.net The conformational landscape of N-acetylated nitrogen heterocycles is often characterized by the rotational barrier around the N-C(O) amide bond. mdpi.comnih.gov

For this compound, a key conformational feature would be the orientation of the acetyl group relative to the isoindoline (B1297411) ring. Computational studies on similar N-acyl systems reveal that both syn and anti conformers can exist, with the relative energies depending on steric and electronic factors. mdpi.com The isoindoline ring itself is not perfectly planar, and the puckering of the five-membered ring would also be a subject of conformational analysis. The presence of the bulky bromine atom at the 5-position can influence the conformational preference through steric hindrance and electronic effects.

A theoretical conformational analysis would involve a systematic search of the potential energy surface by rotating key dihedral angles, followed by geometry optimization of the resulting structures. The computed relative energies of the different conformers would indicate their population at thermal equilibrium.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Predicted Value |

| N-C(O) Bond Length | ~1.38 Å |

| C=O Bond Length | ~1.23 Å |

| C-Br Bond Length | ~1.90 Å |

| Dihedral Angle (C-N-C=O) | ~0° or ~180° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the isoindoline ring, particularly the benzene (B151609) moiety, which is rich in π-electrons. The bromine atom, with its lone pairs, and the nitrogen atom could also contribute to the HOMO. The LUMO is likely to be centered on the acetyl group, specifically the π* orbital of the carbonyl group, and may also have contributions from the antibonding orbitals of the aromatic ring.

The introduction of substituents on the aromatic ring can significantly alter the HOMO and LUMO energy levels. Electron-donating groups would raise the HOMO energy, making the molecule more nucleophilic, while electron-withdrawing groups would lower the LUMO energy, enhancing its electrophilicity. rsc.orgmdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound and a Derivative (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.5 | -1.2 | 5.3 |

| 1-(5-Nitroisoindolin-2-YL)ethanone | -7.0 | -2.0 | 5.0 |

Note: These values are illustrative and represent a hypothetical scenario where a nitro group (electron-withdrawing) replaces the bromine atom. The actual values would be derived from DFT calculations.

DFT calculations can also be used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). nih.gov The calculated excitation energies and oscillator strengths can help in assigning the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system.

Vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to identify characteristic vibrational modes, such as the C=O stretching frequency of the acetyl group and the various C-H and C-C vibrations of the isoindoline ring. nih.gov Similarly, NMR chemical shifts can be calculated and are valuable for confirming the molecular structure. libretexts.org

Mechanistic Investigations of Reaction Pathways Involving Bromoisoindolines

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of transition states and reaction intermediates that may be difficult to observe experimentally. nih.govnih.govsc.edu

The synthesis of substituted isoindolines often involves reactions where the regioselectivity is a critical factor. researchgate.netrsc.org For instance, in electrophilic aromatic substitution reactions on the bromo-substituted benzene ring of a precursor, the position of the incoming electrophile is directed by the existing substituents. The bromine atom is an ortho-, para-director, while the activating or deactivating nature of the rest of the isoindoline moiety would also influence the outcome. DFT calculations of the energies of the possible intermediates (sigma complexes) can predict the most likely site of substitution. mdpi.com

In reactions involving the formation of the isoindoline ring itself, such as cyclization reactions, computational studies can help to understand the factors controlling the regioselectivity of the ring closure. researchgate.net By calculating the activation energies for the different possible cyclization pathways, the kinetically favored product can be predicted.

Hydrogen bonding can play a significant role in directing the outcome of chemical reactions by stabilizing transition states or intermediates. khanacademy.orgnih.govosti.gov While this compound itself does not have a hydrogen bond donor, its precursors or reactants in a synthetic sequence might. For example, if the isoindoline nitrogen is protonated or if a reaction involves a protic solvent, hydrogen bonding interactions can become important. osti.gov

Exploration of Transition States and Activation Energies

The elucidation of a chemical reaction's mechanism hinges on the identification and characterization of its transition states and the determination of the associated activation energies. A transition state represents the highest energy point along a reaction coordinate, acting as the barrier that must be overcome for reactants to transform into products. ucsb.edumcmaster.ca The energy difference between the reactants and the transition state is known as the activation energy, a critical parameter that governs the reaction rate.

Computational methods, particularly DFT, are widely employed to model these transient structures and energy barriers. nih.gov For reactions involving isoindolinone derivatives, such as their synthesis or further functionalization, DFT calculations can map out the potential energy surface of the reaction. This involves locating the stable geometries of reactants, products, and intermediates, as well as the first-order saddle points corresponding to the transition states. ucsb.edu

Methods like Quadratic Synchronous Transit (QST2) and QST3, often implemented in software packages like Gaussian, are used to locate a transition state structure by providing the initial reactant and product geometries. researchgate.net Once a transition state is located, frequency calculations are performed to verify that it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

For a hypothetical reaction involving a generic isoindolinone derivative, the calculated activation energies can help in understanding the feasibility of different reaction pathways. For instance, in the synthesis of substituted isoindolinones, different cyclization routes may be possible, and computational analysis can predict the most favorable one by comparing their activation barriers.

Table 1: Hypothetical Activation Energies for a Reaction Step in Isoindolinone Synthesis

| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) |

| Pathway A | TS-A | 25.3 |

| Pathway B | TS-B | 31.8 |

| Pathway C | TS-C | 22.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information obtained from transition state calculations.

Molecular Dynamics Simulations for Conformational Flexibility Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and its ability to adopt different conformations. nih.govyoutube.com Molecular dynamics (MD) simulations are a powerful computational tool to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. aps.orgduke.edupsu.edu

For a molecule like this compound, MD simulations can reveal the flexibility of the isoindolinone ring system and the rotational freedom around its single bonds, such as the bond connecting the acetyl group to the nitrogen atom. These simulations solve Newton's equations of motion for a system of atoms, tracking their trajectories over time and thus revealing the accessible conformations and the transitions between them. duke.edu

The analysis of an MD trajectory can provide information on various structural parameters, such as the distribution of dihedral angles, which describe the rotation around specific bonds. This is crucial for understanding the preferred spatial arrangement of different parts of the molecule. For instance, the orientation of the bromo-substituted phenyl ring relative to the isoindolinone core can significantly influence its interactions with other molecules.

Table 2: Key Dihedral Angles in this compound for Conformational Analysis

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |

| τ1 | C(ar) | C(ar) | C(benzyl) | N | Defines the puckering of the five-membered ring. |

| τ2 | C(ar) | N | C(acetyl) | O | Describes the orientation of the acetyl group. |

| τ3 | C(benzyl) | N | C(acetyl) | C(methyl) | Rotation of the acetyl group's methyl moiety. |

Note: This table identifies key dihedral angles that would be of interest in a conformational analysis of the title compound.

Investigation of Chemical Reactivity and Transformation Pathways of 1 5 Bromoisoindolin 2 Yl Ethanone

Reactions at the Bromine Functionality (Suzuki-Miyaura, Heck, and Sonogashira Couplings)

The bromine atom on the isoindoline (B1297411) ring serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

Synthesis of Arylated and Alkynylated Isoindoline Derivatives

The Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for introducing aryl, vinyl, and alkynyl groups, respectively, at the 5-position of the isoindoline core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-isoindoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for creating biaryl structures.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the bromo-isoindoline with an alkene. wikipedia.org This reaction is a valuable method for synthesizing substituted alkenes and has seen significant advancements in catalyst and reaction condition development. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. wikipedia.org This reaction couples the bromo-isoindoline with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org

These reactions lead to a diverse array of functionalized isoindoline derivatives with potential applications in medicinal chemistry and materials science.

Ligand and Catalyst Optimization for Cross-Coupling Reactions

The success of these cross-coupling reactions often hinges on the careful selection of the catalyst and ligands.

Catalysts: While palladium acetate (B1210297) and palladium chloride are common starting points, various palladium precatalysts have been developed to improve efficiency and stability. For instance, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have shown high activity and stability in Heck and Suzuki reactions without the need for phosphine (B1218219) ligands. organic-chemistry.org Nickel-based catalysts have also emerged as a more earth-abundant alternative for Sonogashira and Suzuki-Miyaura couplings. researchgate.netnih.gov

Ligands: Phosphine ligands, such as triphenylphosphine, have historically been crucial for facilitating these reactions. wikipedia.org However, recent research has focused on developing phosphine-free catalyst systems to simplify reaction conditions and reduce costs. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also been explored as effective ligands. organic-chemistry.org The choice of ligand can significantly impact reaction outcomes, including yield and selectivity. For instance, in Ni-catalyzed Suzuki-Miyaura cross-coupling, bisphosphine ligands are commonly used and can be incorporated into air-stable precatalysts. nih.gov

Table 1: Examples of Catalyst Systems for Cross-Coupling Reactions

| Reaction Type | Catalyst | Ligand/Additive | Notes |

|---|---|---|---|

| Heck Reaction | Palladium Acetate | Phosphine Ligands | Classic conditions. wikipedia.org |

| Heck Reaction | Pd(L-proline)₂ complex | None | Phosphine-free, proceeds in water. organic-chemistry.org |

| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | dppf | Used for less reactive boronates. nih.gov |

| Sonogashira | Palladium complex | Copper(I) iodide | Classic conditions. wikipedia.org |

| Sonogashira | Nickel(0) powder | Triphenylphosphine | Palladium-free alternative. nih.gov |

Modifications at the Ethanone (B97240) Moiety (e.g., Reduction, Wittig Reactions)

The ethanone group (acetyl group) attached to the isoindoline nitrogen provides another handle for chemical modification.

Reduction: The carbonyl group of the ethanone moiety can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride, forming the corresponding alcohol. Further reduction can lead to the ethyl-substituted isoindoline.

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes. wikipedia.orglibretexts.org In this case, the ethanone group of 1-(5-Bromoisoindolin-2-YL)ethanone can react with a phosphonium (B103445) ylide (Wittig reagent) to form a new carbon-carbon double bond, effectively extending the side chain. wikipedia.org The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Ring-Opening and Rearrangement Reactions of the Isoindoline Core

The isoindoline ring system, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. organic-chemistry.orgrsc.org

The N-acyl bond in this compound can be susceptible to cleavage. For instance, acidic or basic hydrolysis can lead to the removal of the acetyl group, yielding 5-bromoisoindoline (B105162). More complex ring-opening reactions can be initiated by activating the nitrogen atom. For example, N-acylaziridines, which share some structural similarities, undergo ring-opening when treated with acid chlorides. bioorg.org This proceeds through the formation of an acylaziridinium ion intermediate, which is then attacked by a nucleophile. bioorg.org While not a direct analogue, this suggests that under certain electrophilic conditions, the isoindoline ring could be similarly activated.

Rearrangement reactions of the isoindoline core are less common but can be envisioned, potentially through radical or photochemical pathways.

Strategic Use as a Precursor for Functionalized Nitroxides

An important application of isoindoline derivatives is in the synthesis of stable nitroxide radicals. These compounds have applications in various fields, including as spin probes and antioxidants. A direct iodination method for isoindolines and their corresponding nitroxides has been developed, providing precursors for further functionalization. sci-hub.se Although the direct synthesis from this compound is not explicitly detailed, the bromo-functionality serves as a handle for introducing other groups that can then be converted to nitroxides. The general strategy involves the oxidation of the isoindoline nitrogen to a nitroxide radical.

Cycloaddition Reactions Involving Derived Benzyne (B1209423) Intermediates

The bromine atom on the aromatic ring of this compound allows for the generation of a highly reactive benzyne intermediate. This is typically achieved by treatment with a strong base, such as sodium amide. The benzyne can then undergo various cycloaddition reactions, for example, with dienes in a [4+2] cycloaddition (Diels-Alder type reaction) to form complex polycyclic structures. Benzyne intermediates are known to be highly reactive and can be trapped with various nucleophiles and dienes. masterorganicchemistry.com

Strategic Utility in Organic Synthesis and Materials Science Research

1-(5-Bromoisoindolin-2-YL)ethanone as a Synthetic Intermediate for Complex Molecules

The structure of this compound suggests its potential as a valuable synthetic intermediate. The bromo substituent on the aromatic ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex molecular frameworks, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups.

The isoindoline (B1297411) nitrogen, protected by an acetyl group, can potentially be deprotected to allow for further functionalization. This dual functionality—the ability to modify both the aromatic ring and the nitrogen atom—positions this compound as a building block for the synthesis of more elaborate molecules. However, specific examples of its use in the synthesis of complex natural products or pharmaceutical agents are not documented in the available literature.

Application as a Core Scaffold for the Development of Novel Molecular Architectures

The isoindoline scaffold is a recognized privileged structure in medicinal chemistry, appearing in several approved drugs. mdpi.com Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.

This compound could serve as a foundational scaffold for creating libraries of novel compounds. The bromine atom allows for diversification at the 5-position, while the N-acetyl group could be modified or removed to introduce different substituents. This would enable the exploration of the chemical space around the isoindoline core for the development of new molecular architectures with potential biological activities. While the general principle is sound, no specific studies have been published that utilize this compound for this purpose.

Integration into Polymer Synthesis and Material Science Research

Isoindoline and its derivatives have been explored for their incorporation into polymers and materials due to their thermal stability and electronic properties. The bromo functionality of this compound makes it a potential monomer for polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel polymers.

These polymers could exhibit interesting properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The isoindoline unit can influence the polymer's solubility, morphology, and electronic energy levels. At present, there is no published research specifically detailing the integration of this compound into any polymer systems.

Design of Probes and Tags for Chemical Biology (Excluding Biological Activity)

The development of chemical probes and tags is essential for studying biological systems. The isoindoline scaffold could be functionalized to create such tools. For instance, the bromine atom on this compound could be replaced with a fluorescent dye, a biotin (B1667282) tag, or a reactive group for covalent labeling of proteins.

The N-acetyl group provides a stable linkage that is generally resistant to biological degradation, which is a desirable feature for a chemical probe. While the potential for developing probes from this molecule exists, there are no specific examples in the literature of this compound being used for the design of chemical biology probes or tags.

Future Research Directions and Translational Perspectives for 1 5 Bromoisoindolin 2 Yl Ethanone

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry is increasingly prioritizing the development of environmentally benign synthetic processes. For 1-(5-Bromoisoindolin-2-YL)ethanone, future research will likely focus on creating more sustainable and greener synthetic protocols that align with the principles of green chemistry. nih.gov

Current synthetic approaches to similar heterocyclic compounds often rely on traditional methods that may involve hazardous reagents and generate significant waste. nih.gov Future strategies for the synthesis of this compound could incorporate several green chemistry principles:

Use of Greener Solvents: A key area of development will be the replacement of conventional volatile organic solvents with more environmentally friendly alternatives. Water, ionic liquids, and deep eutectic solvents are being explored as potential reaction media for the synthesis of heterocyclic compounds, offering benefits such as low toxicity, non-flammability, and recyclability. mit.edu

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. neurips.cc Applying this technology to the synthesis of this compound could offer a more efficient and sustainable production route.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent represents an ideal green chemistry scenario, as it eliminates solvent-related waste and simplifies product purification. Research into solid-state or melt-phase reactions for the synthesis of isoindoline (B1297411) derivatives could be a promising avenue. neurips.cc

Catalytic Methods: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Future synthetic routes for this compound could focus on employing highly efficient and recyclable catalysts to minimize waste and improve atom economy. bohrium.com

By embracing these greener approaches, the synthesis of this compound can be made more economically viable and environmentally responsible, facilitating its broader application in various fields.

Exploration of Novel Reactivity Patterns and Derivatization Possibilities

The molecular architecture of this compound, featuring a reactive bromine atom on the aromatic ring and an N-acetyl group, provides a rich platform for exploring novel reactivity patterns and generating a diverse library of derivatives.

The bromine atom serves as a versatile handle for a wide range of chemical transformations. Brominated isoindolines have been identified as valuable precursors for creating functionalized nitroxides, highlighting the potential for derivatization at the bromo-substituted position. nih.gov Future research will likely focus on leveraging this reactivity through various cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would allow for the introduction of a wide variety of aryl and vinyl groups at the 5-position of the isoindoline ring, enabling the synthesis of compounds with tailored electronic and photophysical properties.

Buchwald-Hartwig Amination: This reaction would facilitate the formation of carbon-nitrogen bonds, introducing diverse amine functionalities that could be crucial for tuning the compound's properties for specific applications.

Sonogashira Coupling: The introduction of alkyne moieties through this palladium-copper co-catalyzed reaction could lead to the development of novel materials with interesting optical and electronic characteristics.

Furthermore, the N-acetyl group can also be a site for chemical modification. While stable, it can potentially be hydrolyzed to the free amine, which could then be further functionalized with different acyl or alkyl groups, expanding the accessible chemical space. The exploration of these derivatization strategies will be instrumental in creating a wide array of novel molecules with potentially enhanced or entirely new functionalities.

Advanced Applications in Non-Biological Fields

While isoindoline derivatives have been explored for their biological activities, the unique structural features of this compound suggest significant potential for advanced applications in non-biological fields, particularly in materials science and organic electronics.

The isoindoline core is a component of various functional materials. Isoindoline-based ligands have been shown to form complexes with transition metals, leading to applications in catalysis and the development of sensors and molecular switches. the-scientist.com The bromo-functionality of this compound offers a convenient point of attachment for polymerization or for linking to other functional molecules, opening up possibilities for the creation of novel polymers and materials.

Moreover, isoindigo derivatives, which share structural similarities with the isoindoline core, have been successfully employed in the development of:

Organic Solar Cells (OSCs): These compounds can act as either donor or acceptor components in the active layer of OSCs. mit.eduneurips.cc

Organic Field-Effect Transistors (OFETs): The planar structure and tunable electronic properties of isoindigo-based materials make them suitable for use as the active semiconductor layer in OFETs. neurips.cc

Organic Light-Emitting Diodes (OLEDs): Isoindigo derivatives have been investigated for their potential use in OLED technologies. neurips.cc

Integration with Machine Learning and AI for Synthetic Route Prediction and Optimization

Key areas where AI and ML can be integrated include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways starting from commercially available materials. the-scientist.comsynthiaonline.com This can help chemists identify novel and more efficient routes that might not be immediately obvious. Several platforms, such as SYNTHIA™, ChemAIRS, and AiZynthFinder, utilize vast reaction databases and machine learning algorithms to generate and rank potential synthetic routes. wikipedia.org

Reaction Outcome and Yield Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the major product of a given reaction and even estimate its yield. mit.eduneurips.ccprinceton.edu This predictive capability can save significant time and resources by helping researchers to prioritize experiments that are most likely to be successful. For the synthesis and derivatization of this compound, these models could be used to screen various reaction conditions and starting materials in silico before committing to laboratory work.

Optimization of Reaction Conditions: AI algorithms can be employed to optimize various reaction parameters, such as temperature, solvent, catalyst, and reagent concentrations, to maximize the yield and purity of this compound and its derivatives. researchgate.net This is particularly valuable for developing robust and scalable synthetic processes.

Green Chemistry Integration: Modern computational tools are increasingly incorporating principles of green chemistry into their analyses. the-scientist.com AI can be used to design synthetic routes that minimize waste, use less hazardous materials, and are more energy-efficient, aligning with the goals outlined in Section 7.1.

While the direct application of these advanced computational methods to the synthesis of this compound may not yet be widely documented, the general capabilities of these tools suggest a significant future role. By leveraging the power of AI and machine learning, the discovery of novel derivatives and the development of efficient and sustainable synthetic processes for this promising compound can be greatly accelerated. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.